![molecular formula C12H18N4O4 B2968426 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1334491-51-8](/img/structure/B2968426.png)

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

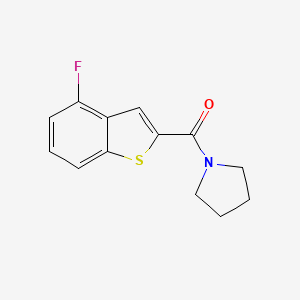

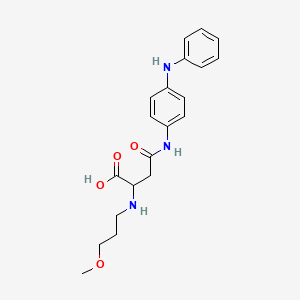

This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms . The molecule has a tert-butoxycarbonyl (t-Boc) protecting group, which is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The t-Boc protecting group can be introduced using t-Boc anhydride in the presence of a base . The 1,2,3-triazole ring can be formed using click chemistry, specifically the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrrolidine and 1,2,3-triazole rings, as well as the t-Boc protecting group . The stereochemistry of the molecule is determined by the configuration of the carbon atoms in the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reaction conditions and the specific reagents used . The t-Boc group can be removed under acidic conditions, and the 1,2,3-triazole ring can participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Scientific Research Applications

Metabolic Pathways and Drug Development

Research has shown that compounds structurally related to 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid are involved in metabolic pathways significant for drug development. For instance, a study on CP-533,536, a prostaglandin E2 agonist being developed to aid in bone fracture healing, highlighted the metabolism of such compounds in human liver microsomes and recombinant human cytochrome P450 isoforms. The study's findings on metabolic pathways, including oxidation and demethylation processes, provide valuable insights for the development of related pharmaceutical agents (Prakash et al., 2008).

Synthesis and Structural Analysis

Another aspect of research focuses on the synthesis and crystal structure of related compounds, offering insights into their potential applications in material science and drug design. For example, the synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, through methods such as X-ray diffraction studies, pave the way for further exploration of such compounds in the design of novel materials or therapeutic agents (Naveen et al., 2007).

Chemical Reactions and Mechanisms

Further research illustrates the diverse chemical reactions involving compounds similar to 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid, highlighting their versatility in organic synthesis. The divergent synthesis of pyrrolidin-1-yl-but-3-enoic acid ethyl ester and related compounds, depending on solvent choice and temperature, demonstrates the compound's utility in organic synthesis and the potential for generating novel chemical entities with various biological activities (Rossi et al., 2007).

Coordination Polymers and Luminescence

In material science, the compound has applications in the synthesis of coordination polymers with interesting photoluminescence properties. Research on cadmium(II) coordination architectures utilizing triazole and aromatic polycarboxylate ligands showcases the potential of related compounds in developing materials with unique structural and luminescent features, which could be applied in sensors, light-emitting devices, and more (Wang et al., 2013).

Mechanism of Action

Future Directions

The future directions for the use of this compound could include its application in the synthesis of more complex molecules, potentially for use in pharmaceuticals or materials science . Its utility as a building block in organic synthesis suggests that it could be used to create a wide variety of new compounds .

properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-5-4-8(6-15)16-7-9(10(17)18)13-14-16/h7-8H,4-6H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYHXFNYEOYAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2968343.png)

![1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2968348.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2968349.png)

![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)

![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)

![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)

![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)

![4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2968364.png)